molecular formula C20H17ClN6O3S B2475753 N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide CAS No. 901242-86-2

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide

Cat. No.: B2475753
CAS No.: 901242-86-2
M. Wt: 456.91
InChI Key: LJPPXNZRJUZKLD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide is a triazolopyrimidine-carboxamide derivative characterized by a 4-chlorophenyl carboxamide group, a methyl group at position 5, a methylsulfanyl (SMe) substituent at position 2, and a 3-nitrophenyl group at position 6. This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as observed in related compounds . Its synthesis likely follows multi-component reactions involving thiourea, substituted aldehydes, and POCl3-mediated cyclization, similar to methods described for analogues .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-16(18(28)23-14-8-6-13(21)7-9-14)17(12-4-3-5-15(10-12)27(29)30)26-19(22-11)24-20(25-26)31-2/h3-10,17H,1-2H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPPXNZRJUZKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multi-step reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and nitroaromatic compounds. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This process involves the disruption of mitochondrial membrane potential and the subsequent activation of apoptotic signaling cascades.
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including:
    • Breast Cancer (MCF-7) : The compound displayed notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
    • Colon Cancer (HCT-116) : Similar studies revealed comparable antiproliferative effects.

These findings suggest that the compound may interfere with nucleic acid synthesis and modulate key signaling pathways involved in cell proliferation and survival.

Synthesis and Evaluation

A study synthesized various derivatives of triazolo-pyrimidine compounds and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines:

  • Cytotoxicity Assessment : Certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
  • Comparative Analysis : In comparative studies involving triazole derivatives, this compound showed enhanced activity relative to other known anticancer agents. Its structure was optimized to improve binding affinity to target proteins involved in cancer progression.

In Vitro Studies

In vitro assays confirmed that the compound could induce apoptosis in cancer cells through various mechanisms:

  • Flow Cytometry Analysis : Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, confirming apoptotic cell death.
  • Cell Cycle Arrest : The compound's ability to induce cell cycle arrest further supports its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural differences among triazolopyrimidine-carboxamide derivatives lie in substituent patterns on the N-phenyl carboxamide and the 7-phenyl group. These modifications significantly influence melting points, solubility, and spectral properties.

Table 1: Comparative Data of Triazolopyrimidine-Carboxamide Derivatives
Compound ID R (N-phenyl) 7-Phenyl Group Yield (%) Melting Point (°C) Key Spectral Data (HRMS/NMR) Reference
Target Compound 4-Cl 3-NO2 - - Not reported -
5j (Ev1) 4-NO2 3,4,5-trimethoxy 43 319.9–320.8 HRMS: 453.1677
5k (Ev1) 4-Br 3,4,5-trimethoxy 54 280.1–284.3 HRMS: 513.0870
89 (Ev4) 4-Cl - 68 - ESIMS: m/z 317; NMR: δ 9.57 (br s)
5m (Ev1) 4-methoxy-3-NO2 3,4,5-trimethoxy 47 286.1–288.2 HRMS: 510.1724
  • Melting Points : Nitro-substituted compounds (e.g., 5j and 5m) exhibit higher melting points (>280°C) compared to bromo- or methoxy-substituted derivatives, suggesting enhanced crystalline stability due to strong electron-withdrawing effects .
  • Spectral Data : The target compound’s methylsulfanyl group at position 2 and 3-nitrophenyl at position 7 would induce distinct chemical shifts in NMR, particularly in regions corresponding to aromatic protons (δ 7.4–8.5 ppm) and methylsulfanyl (δ ~2.5 ppm) .

Molecular Networking and Fragmentation Patterns

  • LC-MS/MS-based molecular networking (Ev3) reveals that analogues with similar substituents cluster together (cosine score >0.8). The target compound’s 3-nitrophenyl and methylsulfanyl groups would produce unique fragmentation patterns, distinguishing it from trimethoxy- or hydroxy-substituted derivatives .

Biological Activity

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide (CAS Number: 901242-86-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN6O3SC_{20}H_{17}ClN_{6}O_{3}S, with a molecular weight of 456.9 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC20H17ClN6O3S
Molecular Weight456.9 g/mol
CAS Number901242-86-2

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines needs further exploration but aligns with the general trends observed in related compounds.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been widely documented. For example, some derivatives have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . Although specific data on the compound is limited, its structural similarities suggest potential antibacterial properties that warrant investigation.

Neuroprotective Effects

In vivo studies on structurally related compounds have shown neuroprotective effects in models of acute cerebral ischemia. These studies indicate that such compounds can significantly prolong survival time in experimental models . The neuroprotective mechanisms often involve antioxidant activity and modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Chlorophenyl Group : The presence of the 4-chlorophenyl moiety is associated with enhanced lipophilicity and improved binding affinity to biological targets.
  • Methylsulfanyl Substituent : This group may contribute to the compound's ability to interact with specific enzymes or receptors.
  • Nitrophenyl Ring : The nitro group can enhance the electron-withdrawing capacity of the molecule, potentially increasing its reactivity towards biological targets.

Case Studies

While specific case studies on this compound are scarce in the literature, related compounds have been studied extensively. For example:

  • Neuroprotective Study : A related compound was tested in a model of ischemic stroke where it significantly reduced neuronal death and improved functional recovery .
  • Antimicrobial Screening : A series of triazole derivatives were screened for antimicrobial activity against multiple strains and exhibited varying degrees of efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing triazolopyrimidine derivatives like this compound?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of 5-amino-1,2,4-triazole derivatives with substituted β-ketoesters or ketones. For example, describes a route using 5-amino-triazole intermediates reacted with nitrophenyl-substituted ketones under acidic conditions (e.g., acetic acid), followed by sulfanylation and carboxamide functionalization. Key steps include refluxing with catalysts like sodium acetate and purification via recrystallization .
  • Characterization : Confirmation of structure typically employs 1H^1H NMR (e.g., DMSO-d6 solvent) and ESI-MS to verify molecular ions (e.g., MH<sup>+</sup> peaks) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related triazolopyrimidines, SC-XRD data collection uses Bruker APEX2 detectors, with refinement via SHELXL. Bond lengths and angles are analyzed to confirm planarity of the triazole-pyrimidine core and substituent orientations (e.g., chlorophenyl vs. nitrophenyl groups) .
  • Key Findings : Studies on analogs reveal that the 4-chlorophenyl group adopts a near-perpendicular orientation to the triazolopyrimidine plane, influencing π-π stacking in solid-state packing .

Intermediate Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of sulfanylated triazolopyrimidines?

  • Methodology : Optimization via Design of Experiments (DoE) is critical. highlights flow-chemistry approaches for analogous systems, where variables like reaction time (6–12 hours), temperature (80–120°C), and solvent polarity (acetic acid vs. ethanol) are systematically tested. Statistical modeling (e.g., ANOVA) identifies optimal conditions for sulfanylation steps, balancing yield (e.g., 36–86% in ) and purity .
  • Data Contradictions : Lower yields (e.g., 35–36% in sulfonyl derivatives) may arise from steric hindrance by the 3-nitrophenyl group, requiring alternative catalysts (e.g., APTS) .

Q. What spectroscopic techniques are most reliable for distinguishing methylsulfanyl vs. methylsulfonyl substituents?

  • Methodology : 1H^1H NMR and 13C^{13}C NMR are definitive. The methylsulfanyl group (-SMe) shows a singlet at δ 2.42–2.69 ppm for 1H^1H, while methylsulfonyl (-SO2Me) shifts upfield to δ 3.48 ppm due to electron withdrawal. 13C^{13}C NMR further differentiates via sulfur-induced deshielding (e.g., C-SMe at ~13 ppm vs. C-SO2Me at ~45 ppm) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent affect the compound’s electronic structure and bioactivity?

  • Methodology : Computational studies (DFT, molecular docking) assess electronic effects. demonstrates that electron-withdrawing groups (e.g., -NO2) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity. Docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like dihydroorotate dehydrogenase (DHODH), where nitro groups may form hydrogen bonds with Arg136 residues .
  • Contradictions : While nitro groups enhance target binding in some enzymes (), they may reduce solubility, necessitating formulation studies (e.g., co-crystals with cyclodextrins) .

Q. What strategies resolve discrepancies in reported bioactivity data for triazolopyrimidine analogs?

  • Methodology : Meta-analysis of published IC50 values and assay conditions. For example, reports antitumor activity (thieno-triazolo pyrimidines) via MTT assays, while emphasizes TNF-α inhibition. Discrepancies may arise from cell-line specificity (e.g., HeLa vs. RAW264.7) or assay endpoints (proliferation vs. cytokine secretion). Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is recommended .

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